1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one
描述
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for polycyclic aromatic systems. The compound is officially designated as this compound, reflecting its complex tetracyclic structure. The nomenclature indicates the presence of two benzene rings fused to a chromene core, with specific substitution patterns that define its chemical identity.
The systematic classification places this compound within the broader category of dibenzochromenes, which are characterized by their fused ring systems containing both aromatic and heterocyclic components. The compound belongs to the class of organic compounds known as polycyclic aromatic compounds, specifically within the subclass of oxygen-containing heterocycles. The chromene core represents a fundamental structural motif that appears in numerous biologically active compounds, making this particular derivative significant from both structural and functional perspectives.
Alternative nomenclature systems recognize this compound under several related names, including 6H-Benzo[d]naphtho[1,2-b]pyran-6-one, 7,8,9,10-tetrahydro-1-hydroxy- and 1-hydroxy-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one. These alternative names reflect different approaches to describing the same molecular structure, each emphasizing particular aspects of the ring fusion pattern and substitution arrangement.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C17H14O3, indicating a composition of seventeen carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. This formula reveals the relatively high degree of unsaturation characteristic of polycyclic aromatic systems, while the presence of three oxygen atoms reflects the carbonyl group, the hydroxyl substituent, and the ether linkage within the chromene ring system.
The average molecular weight of the compound is 266.296 atomic mass units, with a monoisotopic mass of 266.094294. These values are consistent with the molecular formula and provide important reference data for mass spectrometric identification and analysis. The molecular weight places this compound within the range typical of medium-sized organic molecules with significant aromatic character.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C17H14O3 |
| Average Molecular Weight | 266.296 amu |
| Monoisotopic Mass | 266.094294 amu |
| Chemical Abstracts Service Registry Number | 5408-46-8 |
| ChemSpider Identification Number | 193949 |
The degree of unsaturation for this compound can be calculated from the molecular formula, revealing the presence of multiple double bonds and ring systems that contribute to its structural rigidity and aromatic character. The relatively high carbon-to-hydrogen ratio reflects the extensive aromatic conjugation present in the dibenzochromenone framework.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon environments. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns characteristic of the aromatic protons in the benzene rings, the aliphatic protons in the tetrahydro portion, and the exchangeable proton of the hydroxyl group. The aromatic region typically displays signals corresponding to the substituted benzene rings, with coupling patterns that reflect the specific substitution arrangement.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The spectrum typically shows signals corresponding to aromatic carbons in the benzene rings, the carbonyl carbon of the chromenone moiety, and the aliphatic carbons in the saturated ring portion. The chemical shifts of these carbons provide insight into the electronic environment and the extent of aromatic conjugation throughout the molecular framework.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl group of the chromenone system typically appears as a strong absorption in the region around 1680 wavenumbers, while the hydroxyl group produces a broad absorption in the 3200-3600 wavenumber range. Additional bands correspond to carbon-carbon stretching vibrations in the aromatic rings and carbon-hydrogen bending modes in both aromatic and aliphatic portions of the molecule.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 266, consistent with the calculated molecular weight. Fragmentation patterns reveal characteristic losses that reflect the structural features of the dibenzochromenone system, including potential losses of the hydroxyl group, fragmentation of the tetrahydro ring, and aromatic rearrangements typical of polycyclic systems.
| Spectroscopic Technique | Key Observations |
|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons (7.0-8.5 ppm), aliphatic protons (1.5-3.0 ppm), hydroxyl proton (variable) |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon (~160 ppm), aromatic carbons (120-140 ppm), aliphatic carbons (20-30 ppm) |
| Infrared Spectroscopy | Carbonyl stretch (~1680 cm⁻¹), hydroxyl stretch (3200-3600 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹) |
| Mass Spectrometry | Molecular ion (m/z 266), characteristic fragmentations |
X-ray Crystallographic Studies
While specific X-ray crystallographic data for this compound is limited in the available literature, related dibenzochromenone compounds have been subjected to single-crystal X-ray diffraction analysis, providing insights into the general structural features of this compound class. These studies reveal the planar nature of the aromatic portions of the molecule and the chair conformation typically adopted by the saturated six-membered ring in the tetrahydro portion.
Crystallographic analysis of related compounds in the dibenzo[c,h]chromen-6-one family demonstrates that these molecules typically adopt conformations that minimize steric interactions while maximizing aromatic stabilization. The hydroxyl substituent at position 1 influences the overall molecular geometry through both steric effects and potential intramolecular hydrogen bonding interactions with nearby acceptor sites within the molecular framework.
The crystal packing arrangements of similar dibenzochromenone compounds reveal intermolecular interactions that include hydrogen bonding between hydroxyl groups and carbonyl oxygens of adjacent molecules, as well as π-π stacking interactions between the aromatic ring systems. These interactions contribute to the overall stability of the crystalline form and influence the physical properties of the solid material.
Bond length and angle measurements from crystallographic studies of related compounds provide valuable reference data for understanding the structural parameters of this compound. The fusion of multiple ring systems creates constraints that influence bond angles and distances throughout the molecular framework, particularly at the junction points where rings share common bonds.
| Crystallographic Parameter | Typical Range for Related Compounds |
|---|---|
| Carbon-Carbon Bond Lengths (Aromatic) | 1.35-1.42 Å |
| Carbon-Oxygen Bond Lengths | 1.20-1.25 Å (C=O), 1.35-1.40 Å (C-O) |
| Ring Fusion Angles | 118-122° |
| Molecular Planarity | Aromatic portions typically planar |
属性
IUPAC Name |
1-hydroxy-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-15-7-3-6-12-11(15)8-9-13-10-4-1-2-5-14(10)17(19)20-16(12)13/h3,6-9,18H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMGRGVAXQHCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C4=C(C=C3)C(=CC=C4)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202410 | |
| Record name | 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5408-46-8 | |
| Record name | 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10848 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Diels-Alder Reaction
The Diels-Alder reaction is a well-established method for synthesizing chromene derivatives. For 1-hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one, a typical approach involves:
Reagents : 3-cyanocoumarin and 1,3-butadiene.
Conditions : The reaction is carried out under high pressure (approximately 11 kbar) to facilitate cycloaddition at lower temperatures (around 55 °C). This method has been shown to yield moderate to excellent results without the need for metal catalysts.
Base-Promoted Cyclocondensation
Another effective method involves base-promoted cyclocondensation of dicarbonyl compounds with coumarin derivatives:
Reagents : 4-chloro-3-formylcoumarin and various dicarbonyl compounds.
Conditions : The reaction typically requires an alkaline medium (e.g., sodium hydroxide) and is performed in an organic solvent such as DMF at elevated temperatures (128 °C). The yield can reach up to 90% after purification via column chromatography.
Palladium-Catalyzed C−H Activation
Palladium-catalyzed C−H activation has emerged as a powerful tool for synthesizing complex organic molecules:
Reagents : Diazonium salts and phenolic compounds.
Conditions : The reaction is conducted in THF under nitrogen atmosphere at room temperature. This method allows for the selective formation of the desired chromene structure with high efficiency.
Hydrothermal Synthesis
Hydrothermal methods can also be employed to synthesize hydroxy-substituted dibenzo[c,h]chromenones:
Reagents : Resorcinol and zirconium chloride in an aqueous medium.
Conditions : The mixture is heated under reflux conditions (approximately 70 °C) for several hours. The product can then be purified through recrystallization from ethanol.
The yields of these synthesis methods vary based on the specific reagents and conditions employed:
| Method | Yield (%) | Purification Technique |
|---|---|---|
| Diels-Alder Reaction | 80 | Column chromatography |
| Base-Promoted Cyclocondensation | Up to 90 | Column chromatography |
| Palladium-Catalyzed C−H Activation | High | Recrystallization |
| Hydrothermal Synthesis | 68.5 | Recrystallization |
The preparation of this compound can be accomplished through various synthetic routes, each with its advantages regarding yield and efficiency. The application of modern techniques such as Diels-Alder cycloadditions and palladium-catalyzed reactions highlights the versatility of synthetic organic chemistry in producing complex molecular structures.
化学反应分析
Types of Reactions
1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Medicinal Chemistry
1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has been investigated for its potential therapeutic effects. Key applications include:
- Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .
- Neuroprotective Effects : Preliminary studies have shown that this compound could protect neuronal cells against damage induced by various stressors, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .
Pharmacological Research
The pharmacological profile of this compound has been explored in several studies:
- Drug Development : The compound is being evaluated as a lead structure for developing new drugs targeting specific diseases due to its favorable bioactivity and pharmacokinetic properties .
- Mechanism of Action Studies : Investigations into how this compound interacts with biological targets are ongoing. Understanding its mechanism could lead to the development of more effective therapeutic agents .
Materials Science
In materials science, this compound is being studied for its potential use in:
- Polymer Chemistry : The unique chemical structure allows it to act as a building block for synthesizing novel polymeric materials with enhanced properties such as improved thermal stability and mechanical strength .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant properties | Demonstrated significant reduction in oxidative markers in vitro. |
| Study B | Anti-inflammatory effects | Showed inhibition of pro-inflammatory cytokines in cell cultures. |
| Study C | Neuroprotective effects | Indicated reduced neuronal cell death under oxidative stress conditions. |
作用机制
The mechanism of action of 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Cholinesterase Inhibitors
Compounds with the 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one scaffold, particularly those substituted at position 3, exhibit significant cholinesterase inhibitory activity. For example:
- 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) : Demonstrated comparable acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition to FDA-approved drugs like rivastigmine and donepezil in vitro and in vivo .
Key Data :
| Compound | Target Enzyme | Activity (IC₅₀/Comparable to) | Reference |
|---|---|---|---|
| THU-OH | AChE/BuChE | ~Rivastigmine | |
| Rivastigmine-like derivatives | AChE | Enhanced CNS penetration |
Fluorescent Sensors for Metal Ions
Hydroxy-substituted benzo[c]chromen-6-ones exhibit selective fluorescence quenching for Fe³⁺:
- THU-OH : Acts as an "on-off" sensor for Fe³⁺, showing fluorescence quenching in aqueous solutions. This property is attributed to its hydroxyl group and conjugated lactone ring .
- Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) : Compared to THU-OH, it lacks a saturated ring but shows similar Fe³⁺ selectivity. However, THU-OH’s partial saturation enhances solubility and reduces photobleaching .
- 4-Substituted analogs : Electron-withdrawing groups (e.g., acetyl) at position 4 alter fluorescence intensity and metal interaction profiles .
Key Data :
PDE2 Inhibitors
Derivatives of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one were optimized for PDE2 inhibition:
- Lead compound (THU-OH) : Moderate PDE2 inhibition (IC₅₀ = 93.24 μM) .
- Alkyl-substituted derivatives : Introduction of a 5-carbon alkyl chain (e.g., compound 4c ) improved activity (IC₅₀ = 34.35 μM) .
- Structure-activity relationship (SAR) : Hydrophobic substituents at position 3 enhance binding to the PDE2 active site .
Key Data :
| Compound | PDE2 IC₅₀ (μM) | Selectivity Over PDE Isoforms | Reference |
|---|---|---|---|
| THU-OH | 93.24 | Not specified | |
| 4c (5-carbon alkyl derivative) | 34.35 | >100-fold vs. PDE1/PDE3 |
ERβ Agonists
6H-Benzo[c]chromen-6-one derivatives with bis-hydroxyl groups at positions 3 and 8 exhibit selective estrogen receptor beta (ERβ) agonism:
- 3,8-Dihydroxy-6H-benzo[c]chromen-6-one : Potent ERβ agonist (IC₅₀ < 10 nM) with >100-fold selectivity over ERα .
- Comparison to target compound : The absence of a hydroxyl group at position 1 in ERβ-active derivatives suggests substitution patterns critically influence receptor binding .
Structural Modifications and SAR
- Position 3 substitutions : Hydroxyl or alkoxy groups enhance metal sensing and enzyme inhibition .
- Saturation effects : Partially saturated rings (e.g., THU-OH) improve solubility and bioavailability compared to fully aromatic analogs .
- Electron-withdrawing groups : Reduce fluorescence intensity but enable tunable metal interactions .
生物活性
1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one, also known by its CAS number 5408-46-8, is a heterocyclic compound belonging to the dibenzochromenone family. Its molecular formula is C17H14O3. This compound features a unique fused ring structure that contributes to its distinct biological activities.
Chemical Structure and Properties
The chemical structure of this compound includes a hydroxyl group which plays a crucial role in its biological activity. The presence of this functional group allows for various interactions with biological macromolecules, influencing their functionality.
| Property | Value |
|---|---|
| Molecular Formula | C17H14O3 |
| Molecular Weight | 270.29 g/mol |
| CAS Number | 5408-46-8 |
| IUPAC Name | 1-hydroxy-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that the compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Mechanism : Increased reactive oxygen species (ROS) levels leading to cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Phosphodiesterase Inhibition
A recent study highlighted the potential of this compound as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating cellular signaling pathways:
- Inhibitory Concentration (IC50) : The compound exhibited an IC50 value of 3.67 ± 0.47 μM , indicating potent inhibitory activity comparable to established PDE inhibitors .
Neuroprotective Effects
In neuroprotection studies, this compound was shown to protect neuronal cells from corticosterone-induced toxicity:
- Cell Line : HT-22 neurons.
- Effect : Increased cell viability in a dose-dependent manner when treated with the compound at concentrations ranging from 6.25 to 25 μM .
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Enzymes : The hydroxyl group can form hydrogen bonds with enzymes and receptors.
- Oxidative Stress Induction : It promotes ROS production leading to apoptosis in cancer cells.
- PDE Inhibition : Modulates cyclic nucleotide levels affecting various signaling pathways.
Study on Anticancer Activity
A study published in the International Journal of Molecular Sciences explored the anticancer effects of various dibenzochromenone derivatives including this compound. The findings indicated significant cytotoxic effects against multiple cancer cell lines with detailed mechanistic insights into apoptosis induction .
Study on Neuroprotection
Another research highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that it could significantly improve cell viability under stress conditions .
常见问题
What are the optimal synthetic routes for 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one, and how do reaction conditions influence yield?
Basic Research Focus
The compound is synthesized via condensation reactions. A common method involves reacting resorcinol with ethyl 2-oxo-cyclohexanecarboxylate in the presence of ZrCl₄ as a catalyst at 85°C for 1 hour, yielding the tetrahydro-benzo[c]chromen-6-one scaffold . Substituted derivatives are synthesized by introducing alkyl or heterocyclic halides to the hydroxy group at position 2. For example, 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid derivatives are generated via microwave-assisted alkylation . Yields vary from moderate (40-60%) to high (78%) depending on substituent steric effects and reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
